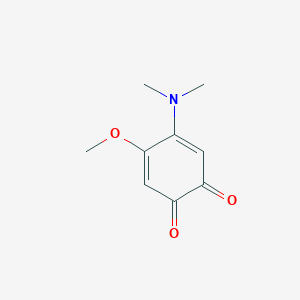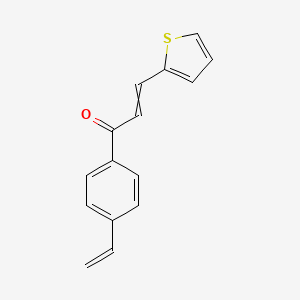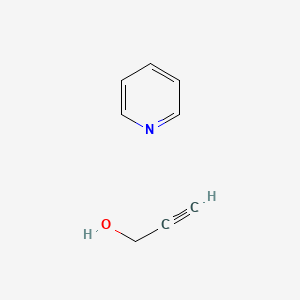
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a 3-methylbuta-1,2-diene backbone with two trimethylgermane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylbuta-1,2-diene with trimethylgermane under specific conditions. One common method includes the use of a catalyst to facilitate the addition of trimethylgermane groups to the diene backbone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
Industry
In the industrial sector, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can be used in the production of advanced materials, such as semiconductors and polymers, due to its ability to introduce germanium into various matrices.
Mechanism of Action
The mechanism of action of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) involves the interaction of its germanium centers with other molecules. The trimethylgermane groups can participate in coordination chemistry, forming complexes with transition metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylallene: Similar in structure but lacks the germanium centers.
3-Methyl-1,2-butadiene: Shares the diene backbone but does not have the trimethylgermane groups.
3,3-Dimethylallene: Another related compound with a similar backbone but different substituents.
Uniqueness
The presence of trimethylgermane groups in (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) distinguishes it from other similar compounds. These germanium-containing groups impart unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals, making it valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
61228-13-5 |
|---|---|
Molecular Formula |
C11H24Ge2 |
Molecular Weight |
301.6 g/mol |
InChI |
InChI=1S/C11H24Ge2/c1-10(2)9-11(12(3,4)5)13(6,7)8/h1-8H3 |
InChI Key |
XSWHIVBKBJQLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C([Ge](C)(C)C)[Ge](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)



![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
